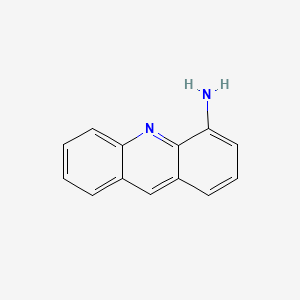

4-Aminoacridine

説明

Structure

3D Structure

特性

IUPAC Name |

acridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAGALBSTFENEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206487 | |

| Record name | 4-Aminoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-07-4 | |

| Record name | 4-Acridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminoacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16S346L1OM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminoacridine: Core Properties and Research Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine and its derivatives represent a cornerstone in heterocyclic chemistry, with a rich history intertwined with the development of dyes, antiseptics, and chemotherapeutics. Among these, 4-Aminoacridine stands out as a molecule of significant interest due to its fundamental interactions with biological macromolecules. This guide provides a detailed exploration of the core properties of this compound, offering field-proven insights into its mechanism of action, experimental applications, and handling protocols. Our objective is to equip researchers with the foundational knowledge required to effectively harness this compound in their scientific endeavors, from basic cellular imaging to the forefront of drug discovery.

Core Physicochemical and Structural Properties

This compound is a planar, tricyclic aromatic amine. Its planarity is a critical determinant of its primary biological function: the ability to intercalate into DNA. The core physicochemical properties are summarized below, providing essential data for experimental design, including solvent selection and concentration calculations.

| Property | Value | Source(s) |

| CAS Number | 578-07-4 | [1][2] |

| Molecular Formula | C₁₃H₁₀N₂ | [1][2][3] |

| Molecular Weight | 194.24 g/mol | [2][3] |

| Appearance | Solid powder | [2] |

| Melting Point | 108 °C | [4][5] |

| Water Solubility | 13.6 mg/L (at 24 °C) | [1][5] |

| Solubility | Soluble in DMSO | [2] |

| Storage Temperature | Room Temperature, sealed in dry, dark place | [5] |

| InChI Key | QWAGALBSTFENEE-UHFFFAOYSA-N | [2] |

Mechanism of Action: A Dual Threat to Proliferation

The biological activity of this compound and its derivatives is primarily rooted in their interaction with nucleic acids and associated enzymes. This interaction is not passive; it actively disrupts critical cellular processes, making it a potent agent for study in antimicrobial and anticancer research. The mechanism is twofold: DNA intercalation and subsequent inhibition of topoisomerase enzymes.

DNA Intercalation

The defining feature of this compound is its ability to act as a DNA intercalator. The planar, electron-rich acridine ring system inserts itself between the base pairs of the DNA double helix.[6] This physical insertion forces the helix to unwind slightly, causing local structural distortions. This process is stabilized by π-π stacking interactions between the acridine ring and the adjacent DNA bases. This binding is not merely a benign association; it creates a physical blockade that interferes with the processes of DNA replication and transcription, as enzymes like DNA and RNA polymerases are unable to traverse the distorted template.[6]

Topoisomerase Inhibition

Building upon intercalation, this compound derivatives are potent inhibitors of topoisomerases, particularly Topoisomerase II.[7][8] Topoisomerases are essential enzymes that manage DNA topology by catalyzing the transient breaking and rejoining of DNA strands to relieve supercoiling during replication and transcription.[9]

Intercalating agents like this compound can trap the "cleavable complex," a transient intermediate state where Topoisomerase II is covalently bound to the 5' ends of the cleaved DNA.[10][11] By stabilizing this complex, the inhibitor prevents the re-ligation of the DNA strands. The accumulation of these permanent, enzyme-linked double-strand breaks is highly cytotoxic, triggering downstream signaling pathways that lead to cell cycle arrest and apoptosis.[12][13] This mechanism is the cornerstone of the anticancer activity of many acridine-based drugs.[7][14]

Caption: Dual mechanism of this compound action.

Key Research Applications & Methodologies

The unique properties of this compound make it a versatile tool in various research domains.

Fluorescent Staining of Nucleic Acids

Acridine derivatives are highly fluorescent, a property that is significantly enhanced upon binding to DNA.[15][16] This makes this compound and its relatives excellent fluorescent probes for visualizing nucleic acids in both fixed and live cells.

Causality: The fluorescence enhancement upon intercalation is due to the rigid, hydrophobic environment between DNA base pairs, which protects the excited state of the fluorophore from non-radiative decay pathways that are prevalent in aqueous solutions. This principle is fundamental to its use in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[17]

Experimental Protocol: General Nucleic Acid Staining for Fluorescence Microscopy

This protocol provides a self-validating framework. The inclusion of a negative control (no stain) validates that the observed signal is from the dye, while a positive control (e.g., DAPI) confirms cell permeability and nuclear localization.

-

Reagent Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in DMSO. Store protected from light at -20°C.[2]

-

Prepare a working solution by diluting the stock solution to 1-5 µg/mL in an appropriate buffer (e.g., Phosphate-Buffered Saline, PBS). The optimal concentration should be determined empirically.

-

-

Cell Preparation:

-

Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

-

Wash the cells twice with PBS to remove any residual media.

-

-

Fixation and Permeabilization (for fixed-cell imaging):

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing the dye to access intracellular structures.

-

Wash three times with PBS.

-

-

Staining:

-

Incubate the cells (either live or fixed/permeabilized) with the this compound working solution for 15-30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS to remove unbound dye.

-

-

Mounting and Imaging:

-

Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with standard blue light excitation (approx. 400-460 nm) and green emission (approx. 500-550 nm) filters.

-

Antiseptic and Antimicrobial Research

Historically, aminoacridines were among the first synthetic compounds used as antiseptics, particularly during World War I.[18] Their ability to intercalate into bacterial DNA disrupts essential cellular functions, leading to bacteriostasis or bactericidal effects.[19][20] While their clinical use has been largely superseded by more advanced antibiotics, they remain valuable tools in antimicrobial research for studying mechanisms of DNA damage and for developing novel antimicrobial agents.[15]

Scaffold for Anticancer Drug Development

The potent cytotoxic activity derived from its role as a topoisomerase inhibitor makes the acridine scaffold a highly attractive starting point for the development of novel anticancer agents.[8][14] Research in this area focuses on modifying the core acridine structure to:

-

Enhance DNA Binding Affinity: Adding side chains that interact with the DNA grooves can increase binding strength and specificity.[21]

-

Improve Pharmacokinetic Properties: Modifications can alter solubility, cell permeability, and metabolic stability.

-

Reduce Toxicity: Derivatization aims to increase the therapeutic index by reducing off-target effects.[13]

-

Overcome Drug Resistance: Novel analogs are designed to be effective against cancer cells that have developed resistance to existing topoisomerase poisons.

Example Experimental Workflow: Cell Cycle Analysis via Flow Cytometry

This workflow illustrates how this compound's DNA-binding property can be used to quantify cellular DNA content and analyze the cell cycle distribution of a population.

Caption: Workflow for cell cycle analysis using this compound.

Safety, Handling, and Storage

As a biologically active compound and potential mutagen, this compound must be handled with appropriate care.

-

Hazard Identification: this compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid creating dust.

-

Storage: Store the compound in a tightly sealed container in a dry, dark place at room temperature.[5] For long-term storage, especially in solution, -20°C is recommended to maintain stability.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than a simple chemical reagent; it is a powerful tool for probing the intricate world of DNA topology and cellular proliferation. Its fundamental properties as a DNA intercalator and topoisomerase inhibitor provide a clear and potent mechanism of action that researchers can exploit for applications ranging from cellular imaging to the rational design of new therapeutic agents. By understanding the core principles outlined in this guide, scientists are better positioned to design robust experiments, interpret their results with confidence, and contribute to the ongoing story of this remarkable heterocyclic compound.

References

- 1. Page loading... [guidechem.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [stenutz.eu]

- 5. This compound | 578-07-4 [chemicalbook.com]

- 6. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 10. Localization of an aminoacridine antitumor agent in a type II topoisomerase-DNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

- 16. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Aminoacridine Compounds as Surface Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 9-Aminoacridine, an effective antibacterial agent with caries-disclosing features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. DNA-binding compounds--synthesis and intercalating properties of a peptide-diamino diacridine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Properties of 4-Aminoacridine

Introduction

4-Aminoacridine (4-AA) is a heterocyclic aromatic compound belonging to the acridine family. The acridine scaffold is a core structural motif in numerous compounds of significant biological and pharmaceutical importance, including antibacterial agents, antimalarial drugs, and fluorescent probes for nucleic acids.[1] The position of the amino group on the acridine ring system critically influences its electronic distribution and, consequently, its chemical and photophysical properties. For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic properties of 4-AA is fundamental. This molecule's ability to absorb and emit light, and the sensitivity of these properties to the local environment, make it a valuable tool and an important structural component to understand.

This guide provides a foundational understanding of the core spectroscopic characteristics of this compound, explains the causality behind its photophysical behavior, and offers detailed experimental protocols for its characterization. We will explore its absorption and fluorescence properties, the profound influence of environmental factors such as solvent polarity and pH, and its hallmark interaction with DNA.

Fundamental Photophysical Principles

To understand the spectroscopy of this compound, we must first visit the fundamental processes that govern how molecules interact with light. These transitions are elegantly summarized by the Jablonski diagram.

When a molecule like 4-AA absorbs a photon of light (typically UV or visible), an electron is promoted from its ground electronic state (S₀) to a higher energy excited singlet state (S₁ or S₂). This process is extremely fast, occurring on the femtosecond (10⁻¹⁵ s) timescale.

Once in an excited state, the molecule can return to the ground state via several pathways:

-

Vibrational Relaxation & Internal Conversion: The molecule rapidly loses excess vibrational energy as heat to its surroundings (solvent) and relaxes to the lowest vibrational level of the S₁ state. This is a non-radiative process.

-

Fluorescence: From the S₁ state, the molecule can return to the S₀ ground state by emitting a photon. This radiative process is known as fluorescence. Because some energy is lost through vibrational relaxation, the emitted photon is of lower energy (longer wavelength) than the absorbed photon. This phenomenon is known as the Stokes Shift .

-

Intersystem Crossing & Phosphorescence: The molecule can undergo a spin-flip transition from the singlet (S₁) state to a triplet (T₁) state. Return from the T₁ state to the S₀ ground state involves the emission of a photon, a process called phosphorescence, which occurs on a much longer timescale than fluorescence.

References

4-Aminoacridine: A Comprehensive Technical Guide to its Chemical Structure, Functional Groups, and Application as a DNA Intercalating Probe

This guide provides an in-depth exploration of 4-Aminoacridine, a heterocyclic aromatic compound of significant interest in biomedical research and drug development. We will delve into its core chemical structure, the functional groups that dictate its unique properties, and its primary application as a fluorescent probe for studying DNA intercalation. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this versatile molecule.

Introduction: The Significance of this compound

This compound belongs to the aminoacridine family, a class of compounds historically recognized for their antiseptic and antibacterial properties. More recently, their ability to intercalate into the DNA double helix has positioned them as crucial scaffolds in the design of anticancer and antimalarial agents.[1][2] The core of their biological activity lies in their planar tricyclic structure, which allows them to insert between the base pairs of DNA, disrupting cellular processes like transcription and replication.

This guide will focus on the 4-amino isomer, elucidating the specific structural and functional attributes that contribute to its utility as a research tool, particularly in the realm of molecular biology and biophysical chemistry.

The Core Directive: Unraveling the Chemical Architecture

The chemical identity of this compound is defined by its molecular formula, C₁₃H₁₀N₂, and a molar mass of approximately 194.24 g/mol .[3][4] Its structure is comprised of a central acridine core, a tricyclic aromatic system, with an amino group substituted at the 4th position.

| Identifier | Value |

| IUPAC Name | acridin-4-amine[3] |

| CAS Number | 578-07-4 |

| Molecular Formula | C₁₃H₁₀N₂ |

| SMILES | C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)N[3] |

| InChI Key | QWAGALBSTFENEE-UHFFFAOYSA-N[3] |

The planarity of the fused aromatic rings is a critical feature, as it is the primary driver for its ability to intercalate into the DNA double helix. This structural characteristic is fundamental to its mechanism of action in biological systems.

Caption: Chemical structure of this compound.

Functional Groups: The Determinants of Physicochemical Behavior and Biological Activity

The chemical personality of this compound is governed by two key functional moieties: the acridine core and the exocyclic amino group.

The Acridine Core: Aromaticity, Planarity, and Fluorescence

The acridine nucleus is a nitrogen-containing heterocyclic aromatic system. Its key contributions are:

-

Planarity and Hydrophobicity: The flat, extended π-electron system of the acridine core is responsible for its ability to stack between the hydrophobic bases of DNA through van der Waals forces and π-π stacking interactions. This intercalation is the cornerstone of its biological activity.[5]

-

Fluorescence: The conjugated aromatic system endows this compound with intrinsic fluorescence.[6] Upon intercalation into DNA, the fluorophore is shielded from the aqueous environment, leading to a significant enhancement in its fluorescence quantum yield. This property is exploited in its application as a DNA probe. The fluorescence emission of this compound has been observed around 340 nm when excited at 225 nm.[6]

-

Basicity: The nitrogen atom within the central ring of the acridine core is weakly basic. Its pKa is influenced by the electronic effects of the surrounding aromatic rings.

The Amino Group: Modulator of Solubility and Binding Affinity

The primary amino group (-NH₂) at the 4-position significantly influences the molecule's properties:

-

Basicity and Ionization: The amino group is a basic functional group that can be protonated to form a positively charged ammonium ion (-NH₃⁺) under physiological pH.[7] This positive charge is crucial for the initial electrostatic attraction to the negatively charged phosphate backbone of DNA, facilitating the subsequent intercalation of the acridine core.

-

Solubility: The ability of the amino group to form hydrogen bonds with water molecules enhances the aqueous solubility of this compound compared to the unsubstituted acridine. However, its overall solubility in water is still limited (13.6 mg/L at 24°C).

-

Hydrogen Bonding: Once intercalated, the amino group can act as a hydrogen bond donor, potentially forming specific interactions with the functional groups of the DNA bases in the major or minor groove, further stabilizing the DNA-ligand complex.

Mechanism of Action: DNA Intercalation and its Consequences

The primary mechanism of action for this compound at the molecular level is its intercalation into the DNA double helix. This process can be visualized as the insertion of the planar acridine ring system between adjacent base pairs.

Caption: Simplified workflow of this compound's DNA intercalation mechanism.

This intercalation event leads to several significant consequences for the DNA structure and function:

-

DNA Unwinding and Lengthening: The insertion of the bulky acridine molecule forces the DNA helix to unwind and lengthen to accommodate the intercalator.

-

Inhibition of DNA and RNA Polymerases: The distorted DNA structure can physically obstruct the passage of DNA and RNA polymerases, thereby inhibiting replication and transcription.[5]

-

Induction of Frameshift Mutations: The unwinding and lengthening of the DNA can lead to errors during replication, potentially causing the insertion or deletion of base pairs, resulting in frameshift mutations.[8]

Experimental Protocol: A Guide to Studying DNA Intercalation using this compound Fluorescence

The significant enhancement of this compound's fluorescence upon binding to DNA provides a powerful tool for studying this interaction quantitatively. Below is a detailed protocol for a fluorescent intercalator displacement (FID) assay.

Materials and Reagents

-

This compound (purity ≥97%)[9]

-

Double-stranded DNA (dsDNA) of known concentration (e.g., calf thymus DNA)

-

Buffer solution: For example, 10 mM HEPES, pH 7.3.[10] The choice of buffer is critical to maintain the native conformation of the DNA and the ionization state of the this compound. A pH of 7.3 ensures that the amino group is protonated, facilitating the initial electrostatic interaction with the DNA backbone.

-

High-purity water

-

Spectrofluorometer with temperature control

Preparation of Stock Solutions

-

This compound Stock Solution (e.g., 1 mM): Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or ethanol) before diluting with the assay buffer. Due to its limited aqueous solubility, a small amount of organic solvent may be necessary for the initial dissolution.

-

dsDNA Stock Solution (e.g., 1 mg/mL): Dissolve the dsDNA in the assay buffer and determine its concentration accurately using UV-Vis spectrophotometry at 260 nm.

Experimental Procedure

-

Prepare a working solution of this compound: Dilute the stock solution to a final concentration that gives a stable and measurable fluorescence signal (e.g., 1-10 µM).[1]

-

Set up the spectrofluorometer: Set the excitation and emission wavelengths for this compound (e.g., excitation at 390 nm and emission scanning from 400 to 600 nm).[11] Allow the instrument to warm up for at least 30 minutes to ensure stable readings. Set the temperature to a constant value, typically 25°C.

-

Perform the titration: a. Place a known volume of the this compound working solution into a quartz cuvette. b. Record the initial fluorescence spectrum. c. Add small, incremental volumes of the dsDNA stock solution to the cuvette. d. After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the fluorescence spectrum. The equilibration time is crucial to ensure that the binding reaction has reached a steady state. e. Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.

Data Analysis

The binding affinity (Kₐ) and the number of binding sites (n) can be determined by analyzing the fluorescence titration data using the Scatchard equation or by fitting the data to a suitable binding model.

Caption: Workflow for a Fluorescent Intercalator Displacement (FID) Assay.

Troubleshooting

-

Low Signal Intensity: Increase the concentration of this compound or adjust the gain settings on the spectrofluorometer.[12]

-

High Background Fluorescence: Use high-purity reagents and a buffer with low intrinsic fluorescence. Ensure the cuvette is clean.

-

Signal Instability: Check for photobleaching by monitoring the fluorescence signal over time without adding DNA. If photobleaching is an issue, reduce the excitation light intensity or the exposure time.[1]

Conclusion

This compound is a molecule of profound importance in chemical biology and drug discovery. Its unique chemical structure, characterized by a planar, fluorescent acridine core and a basic amino group, underpins its ability to intercalate into DNA. This property not only explains its biological activities but also makes it an invaluable tool for researchers studying DNA-ligand interactions. The fluorescence-based assays described in this guide offer a robust and sensitive method for quantifying these interactions, providing critical data for the development of new therapeutic agents. As a Senior Application Scientist, I trust this guide will serve as a valuable resource for your research endeavors with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of ethidium bromide fluorescence enhancement on binding to nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [stenutz.eu]

- 5. ashp.org [ashp.org]

- 6. Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 10.2 Functional Groups – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]

- 8. Features of Chaperone Induction by 9-Aminoacridine and Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 578-07-4 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]

4-Aminoacridine: A Technical Guide to its Discovery, Synthesis, and Enduring Historical Significance

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 4-Aminoacridine, a heterocyclic compound with a rich and impactful history in the annals of medicinal chemistry. From its origins in coal tar to its pivotal role as a topical antiseptic and its continuing relevance as a research tool, this document delves into the discovery, synthesis, multifaceted mechanisms of action, and enduring significance of this molecule. We will traverse the pioneering work of early 20th-century chemists, detail robust synthetic protocols, elucidate its interactions with biological systems, and provide practical methodologies for its application in contemporary research. This guide is designed to be a definitive resource for professionals seeking a deep, technical understanding of this compound, bridging its historical context with modern scientific applications.

The Genesis of a Scaffold: Discovery and Early Development

The story of this compound is intrinsically linked to the broader history of acridine chemistry. The parent acridine molecule was first isolated from coal tar in 1870. Initially, the vibrant colors of acridine derivatives led to their use as dyes. However, the turn of the 20th century witnessed a paradigm shift, as the therapeutic potential of these compounds began to be unveiled.

A pivotal figure in this narrative is the Australian medicinal chemist Adrien Albert. His meticulous research in the mid-20th century on aminoacridines established fundamental principles of medicinal chemistry that resonate to this day.[1][2] Albert's work demonstrated that the antibacterial efficacy of aminoacridines was not merely dependent on their chemical structure but was profoundly influenced by their physicochemical properties.[1] He established two critical requirements for their antibacterial action:

-

Cationic Ionization: The molecule must be capable of ionizing to form a cation at physiological pH.

-

Molecular Planarity: A sufficient surface area of flatness in the molecule is necessary for effective interaction with its biological target.[1][2]

These discoveries were groundbreaking, moving the field away from a simplistic "one chemical group, one biological action" hypothesis towards a more nuanced understanding of drug action based on physical properties.[1]

During World War II, the urgent need for effective antiseptics to treat wound infections in soldiers brought aminoacridines to the forefront. Proflavine (3,6-diaminoacridine), a close relative of this compound, saw widespread use as a topical antiseptic for dressing wounds.[3] This historical context underscores the critical role that aminoacridines played in military medicine before the widespread availability of penicillin.

Synthesis of this compound: A Detailed Protocol

The synthesis of the acridine scaffold can be achieved through several classical methods, including the Bernthsen and Ullmann syntheses.[4][5][6] The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid in the presence of zinc chloride at high temperatures.[4][5] The Ullmann condensation offers an alternative route, typically involving the copper-catalyzed reaction of an aryl halide with an amine.[6][7]

A common and effective laboratory-scale synthesis of this compound proceeds via the nucleophilic substitution of a halogen on the acridine ring. The following protocol outlines a reliable method starting from the readily available N-phenylanthranilic acid.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 9-Chloroacridine

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 50 g (0.23 mol) of N-phenylanthranilic acid and 160 mL (1.76 mol) of phosphorus oxychloride.

-

Heating: Slowly heat the mixture on a water bath to 85-90 °C. A vigorous reaction will commence. Remove the flask from the heat source. If the reaction becomes too vigorous, briefly immerse the flask in a cold water bath.

-

Reflux: Once the initial vigorous reaction subsides, place the flask in an oil bath and maintain the temperature at 135-140 °C for 2 hours.

-

Work-up: After cooling, pour the reaction mixture into a well-stirred mixture of 200 mL of concentrated ammonia solution, 500 g of ice, and 200 mL of chloroform.

-

Extraction: Ensure all the solid dissolves. Separate the chloroform layer and extract the aqueous layer with an additional 40 mL of chloroform.

-

Drying and Evaporation: Combine the chloroform extracts, dry over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation to yield crude 9-chloroacridine.

Part B: Synthesis of this compound

This part of the synthesis is an adaptation of the principles of nucleophilic aromatic substitution on the acridine ring, a common strategy for producing aminoacridines.

-

Reaction Setup: In a sealed pressure vessel, dissolve the crude 9-chloroacridine (0.1 mol) in a solution of aqueous ammonia (e.g., 25-30% solution). The use of a copper catalyst, such as copper(II) sulfate, can facilitate the reaction.

-

Heating: Heat the mixture to approximately 150-180 °C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the vessel and carefully vent any excess pressure. Neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid) and then basify with a strong base (e.g., sodium hydroxide) to precipitate the this compound.

-

Purification: Collect the crude product by filtration. The product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Multifaceted Mechanisms of Action

The biological activity of this compound is not attributed to a single mode of action but rather to a combination of mechanisms that contribute to its antibacterial and other biological effects.

DNA Intercalation: The Primary Antibacterial Mechanism

The planar, aromatic structure of this compound is central to its primary mechanism of antibacterial action: DNA intercalation. The flat acridine ring system inserts itself between the base pairs of the DNA double helix. This intercalation leads to several detrimental consequences for the bacterial cell:

-

Inhibition of DNA Replication and Transcription: The presence of the intercalated molecule distorts the DNA structure, interfering with the function of DNA and RNA polymerases, thereby halting DNA replication and transcription.

-

Frameshift Mutations: The distortion of the DNA helix can lead to errors during replication, causing frameshift mutations that can be lethal to the bacterium.

The cationic nature of the protonated this compound at physiological pH facilitates its initial electrostatic interaction with the negatively charged phosphate backbone of DNA, guiding it to the intercalation site.

Potential as a Matrix Metalloproteinase (MMP) Inhibitor

Emerging research suggests that acridine derivatives may also exhibit inhibitory activity against matrix metalloproteinases (MMPs).[8] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[8] Their dysregulation is implicated in various pathological processes, including cancer metastasis and inflammation.[8][9] While research in this area is ongoing, the potential for this compound and its derivatives to act as MMP inhibitors opens up new avenues for its therapeutic application beyond its traditional antibacterial role. The mechanism of inhibition likely involves the chelation of the essential zinc ion in the active site of the MMP by the heterocyclic nitrogen atoms of the acridine ring.

Historical and Current Significance

A Landmark Topical Antiseptic

The historical significance of this compound and its isomers, particularly proflavine, lies in their widespread use as topical antiseptics, especially during the first and second World Wars.[3] They were instrumental in preventing and treating wound infections on the battlefield before the advent of penicillin and other systemic antibiotics. Their application in wound dressings highlights their efficacy in a complex biological environment. While their use as frontline antiseptics has diminished with the development of more modern agents, their historical importance in infection control is undeniable.

A Versatile Tool in Modern Research

Beyond its historical therapeutic applications, this compound and its derivatives continue to be valuable tools in contemporary scientific research.

-

Fluorescence Microscopy: The inherent fluorescence of the acridine ring system makes these compounds useful as fluorescent probes. They can be used to stain nucleic acids in cells for visualization by fluorescence microscopy. The differential staining of double-stranded DNA and single-stranded RNA by some acridine derivatives allows for the study of cellular processes like apoptosis and cell cycle progression.

-

Probe for DNA-Ligand Interactions: The well-understood mechanism of DNA intercalation makes this compound a valuable tool for studying the interactions of other molecules with DNA.

Practical Methodologies and Data

Antibacterial Susceptibility Testing

The antibacterial efficacy of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table presents representative MIC values for the closely related 9-Aminoacridine, which provides a strong indication of the expected activity of this compound.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 8 - 16 |

| Klebsiella pneumoniae | 8 - 16 |

| Enterococcus faecium | >64 |

| Acinetobacter baumannii | 32 - 64 |

| Pseudomonas aeruginosa | >64 |

| Enterobacter species | 16 - 32 |

| Data for 9-Aminoacridine, adapted from a study on multidrug-resistant Klebsiella pneumoniae.[8] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a concentration of 10 mg/mL.

-

Preparation of Bacterial Inoculum: Culture the bacterial strain of interest overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium to achieve a range of desired concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 37 °C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Experimental Protocol: Fluorescence Staining of Cells

This protocol provides a general method for using an acridine-based dye for fluorescently staining the nucleus of cells.

-

Cell Preparation: Grow cells to the desired confluency on glass coverslips or in a clear-bottomed imaging plate.

-

Staining Solution Preparation: Prepare a working solution of this compound in a buffered saline solution (e.g., PBS) or cell culture medium at a final concentration of 1-5 µg/mL.

-

Staining: Remove the culture medium and wash the cells once with PBS. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37 °C, protected from light.

-

Washing: Gently wash the cells two to three times with PBS to remove excess stain.

-

Imaging: Mount the coverslips on a microscope slide with an appropriate mounting medium or add fresh imaging medium to the plate. Visualize the stained cells using a fluorescence microscope with a suitable filter set for the excitation and emission wavelengths of this compound (typically excitation around 400-450 nm and emission in the blue-green range).

Conclusion

This compound stands as a testament to the enduring legacy of early medicinal chemistry. Its journey from a simple dye precursor to a vital antiseptic and a versatile research tool encapsulates the evolution of our understanding of drug action. The foundational work of scientists like Adrien Albert on the physicochemical principles governing its activity laid the groundwork for modern rational drug design. While its clinical use has been largely superseded, the historical significance of this compound in saving lives and its continued utility in the laboratory ensure its place in the pantheon of important small molecules. This guide has aimed to provide a comprehensive technical overview, equipping researchers and professionals with the knowledge to appreciate its past and leverage its properties for future scientific discovery.

Visualizations

Diagram 1: The Bernthsen Acridine Synthesis

Caption: A simplified workflow of the Bernthsen acridine synthesis.

Diagram 2: Mechanism of DNA Intercalation

Caption: this compound intercalating between DNA base pairs.

References

- 1. The Adrien Albert Lecture Series | Renaissance School of Medicine at Stony Brook University [renaissance.stonybrookmedicine.edu]

- 2. Adrien Albert 1907-1989 | Australian Academy of Science [science.org.au]

- 3. Proflavine | C13H11N3 | CID 7099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 5. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Amino Acid Derivatives as New Zinc Binding Groups for the Design of Selective Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment [mdpi.com]

An In-Depth Technical Guide to the Quantum Yield and Fluorescence Lifetime of 4-Aminoacridine

Foreword: The Luminous World of Aminoacridines

For researchers, scientists, and drug development professionals, the ability to visualize and quantify molecular interactions is paramount. Fluorescent molecules, or fluorophores, are the lanterns that illuminate the intricate pathways of biological systems. Among these, the aminoacridine family stands out for its unique photophysical properties and its profound relationship with nucleic acids. 4-Aminoacridine, a prominent member of this class, serves as a versatile tool, acting as a DNA intercalator, a fluorescent probe, and a structural backbone for therapeutic agents.

This guide provides a deep dive into two of the most critical photophysical parameters of this compound: its fluorescence quantum yield (Φ_F) and fluorescence lifetime (τ_F) . Understanding these properties is not merely an academic exercise; it is the key to designing robust experiments, interpreting data with confidence, and unlocking the full potential of this powerful molecule in applications ranging from high-throughput screening to cellular imaging. We will move beyond simple definitions to explore the causality behind experimental choices, providing field-proven insights and self-validating protocols to ensure scientific integrity.

Core Photophysical Principles: Efficiency and Timescales

The fluorescence of a molecule like this compound is governed by the dynamics of its excited state. After absorbing a photon and transitioning to an excited electronic state (S₁), the molecule has several pathways to return to the ground state (S₀).

Fluorescence Quantum Yield (Φ_F): The Measure of Efficiency

The fluorescence quantum yield is the ultimate measure of a fluorophore's efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A quantum yield of 1.0 (or 100%) would mean that every absorbed photon results in an emitted fluorescent photon—a perfect, lossless conversion.

In reality, the excited state can also relax through non-radiative pathways that do not produce light, such as internal conversion (heat dissipation) and intersystem crossing to the triplet state.[1][3] These competing processes reduce the quantum yield. The relationship is governed by the rate constants for radiative decay (k_f) and non-radiative decay (k_nr):

Φ_F = k_f / (k_f + k_nr)

A high quantum yield is desirable for applications requiring high sensitivity, as it translates to a brighter signal.

Fluorescence Lifetime (τ_F): The Excited State's Duration

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[4] It is an intrinsic property of the fluorophore in a specific environment and is typically on the nanosecond timescale.[5] The lifetime is the reciprocal of the sum of the rates of all decay processes:[4]

τ_F = 1 / (k_f + k_nr)

Unlike fluorescence intensity, the lifetime is generally independent of the fluorophore's concentration. This makes it a robust parameter for quantitative measurements, as it is less susceptible to artifacts from photobleaching or fluctuations in excitation intensity. The lifetime is exquisitely sensitive to the molecule's local environment, making it a powerful tool for probing molecular interactions, binding events, and changes in solvent polarity or viscosity.[5]

Photophysical Profile of Aminoacridines

While this guide focuses on this compound, much of the foundational photophysical data in the literature has been extensively characterized for its isomer, 9-Aminoacridine. The principles are directly transferable, and the values for 9-Aminoacridine serve as an excellent benchmark for the aminoacridine class.

Reported Photophysical Parameters

The fluorescence properties of aminoacridines are highly dependent on their environment. Key factors include the solvent, pH, and binding to macromolecules like DNA.

| Parameter | Condition | Value (for 9-Aminoacridine) | Source |

| Quantum Yield (Φ_F) | Ethanol | 0.99 | [6] |

| Fluorescence Lifetime (τ_F) | Monomer in solution | ~16 ns | [7] |

| Fluorescence Lifetime (τ_F) | Dimer-excimer complex | up to 24 ns | [7] |

Critical Influencing Factors

-

Solvent Polarity: The fluorescence emission of many fluorophores is sensitive to the polarity of their environment, a phenomenon known as solvatofluorochromism.[8] For aminoacridines, increasing solvent polarity often leads to a red-shift (a shift to longer wavelengths) in the emission spectrum.[9] This is frequently accompanied by a decrease in quantum yield, as polar solvents can promote non-radiative decay pathways.[9]

-

pH: The fluorescence of aminoacridines is profoundly influenced by pH.[10] The acridine ring system contains a heterocyclic nitrogen, and the exocyclic amino group can be protonated or deprotonated depending on the pH. These changes in ionization state alter the electronic structure of the molecule, leading to significant shifts in absorption and emission spectra and changes in fluorescence intensity.[7][11][12] This property is exploited to use aminoacridines as fluorescent probes for measuring pH gradients across biological membranes.[11][12]

-

DNA Intercalation: The defining characteristic of many aminoacridines is their ability to intercalate, or insert themselves, between the base pairs of double-stranded DNA.[13] This binding event dramatically alters the local environment of the fluorophore. The constrained, hydrophobic environment within the DNA stack typically leads to a reduction in fluorescence intensity (quenching) and can alter the fluorescence lifetime.[13][14] These changes provide a direct, measurable signal of the binding event, which is foundational to their use in nucleic acid research.

Experimental Workflows: Measurement with Integrity

Accurate determination of quantum yield and lifetime requires meticulous experimental design and execution. Here, we detail the most common and reliable methods.

Determining Relative Fluorescence Quantum Yield

The comparative method is the most accessible technique for determining quantum yield.[1][3] It relies on comparing the fluorescence of the unknown sample (this compound) to a well-characterized fluorescent standard with a known quantum yield.

Causality Behind the Choice of Standard: The ideal standard should have absorption and emission profiles that are close to the sample to minimize wavelength-dependent instrumental errors. For this compound, which absorbs in the UV-visible range and emits in the blue-green range, standards like quinine sulfate in 0.1 M H₂SO₄ (Φ_F ≈ 0.55) or acridine yellow in ethanol (Φ_F = 0.47) are suitable choices.[15]

-

Preparation: Prepare a series of dilute solutions of both the this compound sample and the chosen standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and standard.

-

Data Integration: Integrate the area under the corrected emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

Plotting: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

-

Calculation: The quantum yield of the sample (Φ_x) is calculated using the following equation, where Grad represents the gradient of the plot and n is the refractive index of the solvent.[2]

Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²)

If the same solvent is used for both, the refractive index term (n_x²/n_st²) cancels out.

Caption: Workflow for relative quantum yield determination.

Determining Fluorescence Lifetime with TCSPC

Time-Correlated Single Photon Counting (TCSPC) is the gold standard for lifetime measurements, offering high accuracy and sensitivity.[4][16] The technique builds a histogram of the arrival times of individual fluorescence photons relative to a repeating, short excitation pulse.

-

Instrumentation Setup: A high-repetition-rate pulsed light source (e.g., a picosecond laser or LED) excites the sample. The emitted fluorescence is collected and passed through a monochromator to select the emission wavelength. A high-speed single-photon sensitive detector (e.g., a PMT or SPAD) detects the emitted photons.

-

Timing Electronics: For each detected photon, the TCSPC electronics measure the time delay between the excitation pulse and the photon's arrival with picosecond precision.

-

Histogram Accumulation: This process is repeated for millions of events, building up a probability distribution histogram of photon arrival times. This histogram represents the fluorescence decay curve.

-

Data Analysis: The decay curve is then fitted to an exponential model (or multi-exponential model if multiple decay processes are present) after deconvolution with the Instrument Response Function (IRF). The time constant of the fitted exponential decay is the fluorescence lifetime (τ_F).

References

- 1. horiba.com [horiba.com]

- 2. jasco-global.com [jasco-global.com]

- 3. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 4. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence lifetime imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calibration of the response of 9-amino acridine fluorescence to transmembrane pH differences in bacterial chromatophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The behavior of 9-aminoacridine as an indicator of transmembrane pH difference in liposomes of natural bacterial phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Photophysical Properties of 4-Aminoacridine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Structure – Harnessing the Light of 4-Aminoacridine

This compound is more than a simple heterocyclic compound; it is a versatile molecular scaffold whose utility is fundamentally governed by its interaction with light.[1][2] As a derivative of the acridine family, it has found applications ranging from fluorescent staining to antimicrobial agents.[1][3] Understanding its photophysical properties—how it absorbs and emits light—is not merely an academic exercise. For the drug development professional, it is key to designing novel therapeutic agents and diagnostic tools. For the researcher, it provides a window into molecular interactions at the nanoscale.

This guide moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a framework for understanding the causality behind this compound's photophysical behavior. We will explore not just what it does, but why it does it, and critically, how to measure it reliably. The protocols herein are designed to be self-validating systems, ensuring that the data you generate is both accurate and trustworthy.

The Electronic Architecture and Its Spectroscopic Signature

This compound's photophysical journey begins with its electronic structure. The molecule consists of a planar, electron-deficient acridine core and an electron-donating amino group (-NH₂). This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process central to its environmental sensitivity.

Absorption Profile: Capturing Photons

The UV-Visible absorption spectrum of this compound is characterized by intense bands corresponding to π→π* transitions within the conjugated acridine ring system. The precise position of the absorption maximum (λmax) is influenced by the solvent environment, though typically less dramatically than its fluorescence spectrum.

Fluorescence Emission: The Release of Light

Upon absorbing a photon, the molecule is promoted to an excited singlet state (S₁). From here, it can return to the ground state (S₀) via several pathways. The most interesting for our purposes is fluorescence—the emission of a photon. This emission is highly sensitive to the local environment, a property that makes this compound a valuable molecular probe.

The fundamental photophysical processes are depicted in the Jablonski diagram below.

Caption: A simplified Jablonski diagram illustrating the primary photophysical pathways for this compound.

Environmental Modulation of Photophysical Properties

The true power of this compound as a probe lies in the modulation of its fluorescence by the surrounding environment. The two most critical factors are solvent polarity and pH.

The Influence of Solvent Polarity (Solvatochromism)

In polar solvents, the excited state of this compound, which has a larger dipole moment than the ground state due to ICT, is stabilized by surrounding solvent molecules. This stabilization lowers the energy of the excited state before emission occurs, a process known as solvent relaxation.[4]

Causality:

-

Ground State: In a polar solvent, solvent molecules are oriented around the ground state dipole of this compound.

-

Excitation: Upon absorption of a photon (a femtosecond process), the molecule enters the excited state. The molecular dipole moment changes, but the solvent molecules are still in their ground-state orientation (the Franck-Condon principle).

-

Solvent Relaxation: Before fluorescence can occur (a nanosecond process), the polar solvent molecules reorient themselves to stabilize the new, larger excited-state dipole.[4]

-

Emission: Fluorescence occurs from this relaxed, lower-energy excited state.

This results in a red-shift (a shift to longer wavelengths) in the emission spectrum as solvent polarity increases. Non-polar solvents cannot effectively stabilize the excited state dipole, leading to emission from a higher-energy state and thus a blue-shifted spectrum.[4][5]

Table 1: Representative Solvatochromic Effects on Aminoacridines (Note: Data for illustrative purposes, based on typical behavior of similar fluorophores)

| Solvent | Polarity Index | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |

| Toluene | 2.4 | ~390 | ~415 | ~25 | ~0.15 |

| Acetonitrile | 5.8 | ~392 | ~450 | ~58 | ~0.30 |

| Ethanol | 4.3 | ~395 | ~480 | ~85 | ~0.45 |

| Water | 10.2 | ~400 | ~510 | ~110 | ~0.20 |

The Stokes shift (the difference between the absorption and emission maxima) is a direct indicator of the extent of solvent relaxation and excited-state interactions.

The Critical Role of pH

The fluorescence of this compound is exquisitely sensitive to pH due to the presence of two basic nitrogen atoms: the amino group and the acridine ring nitrogen. Protonation of these sites significantly alters the electronic structure and, consequently, the photophysical properties. The pKa of the acridine ring nitrogen in similar compounds is around 10.[6]

-

At Neutral/Alkaline pH: The molecule is typically in its neutral form.

-

At Acidic pH: The ring nitrogen becomes protonated, forming the acridinium cation. This protonation increases the electron-accepting ability of the acridine core, which can lead to changes in both the absorption and emission spectra and often results in fluorescence quenching or shifting.[6][7] The specific spectral changes depend on which nitrogen is protonated and the resulting electronic configuration.[8][9]

Validated Experimental Protocols for Characterization

Trustworthy data is the bedrock of scientific progress. The following protocols are designed to provide a robust workflow for characterizing the photophysical properties of this compound.

Caption: Experimental workflow for comprehensive photophysical characterization of this compound.

Protocol: UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maximum (λmax) of this compound.

-

Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.[10]

-

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mM in spectroscopic grade DMSO).

-

Dilute the stock solution in the solvent of interest (e.g., ethanol) to a final concentration where the peak absorbance is between 0.05 and 0.1. Causality: This low concentration is crucial to ensure the validity of the Beer-Lambert law and to prevent aggregation.

-

-

Measurement:

-

Use a matched pair of 1 cm path length quartz cuvettes.

-

Fill both the sample and reference cuvettes with the pure solvent to record a baseline (autozero).

-

Replace the solvent in the sample cuvette with your diluted this compound solution.

-

Scan a suitable wavelength range (e.g., 250-500 nm).

-

-

Analysis: Identify the wavelength of maximum absorbance (λmax). This value will be used as the excitation wavelength for fluorescence measurements.

Protocol: Steady-State Fluorescence Spectroscopy

Objective: To determine the emission maximum (λem) of this compound.

-

Instrumentation: Use a calibrated spectrofluorometer equipped with a thermostatted cell holder.[11]

-

Sample Preparation: Use the same dilute solution prepared for the UV-Vis measurement (Absorbance < 0.1). Causality: This minimizes inner filter effects, where emitted light is reabsorbed by other fluorophore molecules in the solution.

-

Measurement:

-

Use a four-sided clear quartz fluorescence cuvette.[12]

-

Record a solvent blank spectrum first to check for impurities or Raman scattering.

-

Set the excitation wavelength to the λmax determined from the absorption spectrum.

-

Scan the emission monochromator over a range starting ~10-20 nm above the excitation wavelength to avoid Rayleigh scatter (e.g., 410-700 nm if λexc is 395 nm).

-

-

Analysis: Identify the wavelength of maximum fluorescence intensity (λem).

Protocol: Fluorescence Quantum Yield (Φf) Determination

Objective: To determine the fluorescence quantum yield relative to a known standard.[13] This is the most widely used and trusted method.[14]

-

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.[15] A common standard for the blue-green region is Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.57-0.60).[13]

-

Preparation:

-

Prepare a series of five dilutions for both the this compound sample and the Quinine Sulfate standard in their respective solvents.

-

The concentrations should be chosen to yield absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.10 at the excitation wavelength.

-

-

Data Acquisition:

-

Set the excitation wavelength (e.g., 350 nm for Quinine Sulfate). For this compound, use its λmax. Ensure all instrument settings (slits, PMT voltage) are identical for both sample and standard measurements.

-

For each of the 10 solutions, measure the absorbance at the excitation wavelength.

-

Immediately after, measure the full, corrected fluorescence emission spectrum for that same solution.

-

-

Data Analysis:

-

For each spectrum, integrate the area under the emission curve.

-

Plot the integrated fluorescence intensity (y-axis) versus the absorbance (x-axis) for both the sample and the standard. You should obtain two straight lines passing through the origin.

-

Determine the gradient (slope) for each line (GradSample and GradStandard).

-

-

Calculation: The quantum yield of the sample (ΦSample) is calculated using the following equation:[15]

ΦSample = ΦStandard × (GradSample / GradStandard) × (η2Sample / η2Standard)

Where:

-

Φ is the quantum yield.

-

Grad is the gradient from the plot of integrated intensity vs. absorbance.

-

η is the refractive index of the solvent used for the sample and standard.

-

Concluding Remarks

This compound is a powerful molecular tool, but its effective application hinges on a precise understanding of its photophysical properties. By appreciating the underlying principles of solvatochromism and pH sensitivity, and by employing robust, self-validating experimental protocols, researchers can harness its full potential. The interplay of its structure with light and environment is not a limitation but an opportunity—one that allows us to probe complex biological systems and design next-generation therapeutics with greater insight and control.

References

- 1. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. In-vitro photobactericidal activity of aminoacridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. The behavior of 9-aminoacridine as an indicator of transmembrane pH difference in liposomes of natural bacterial phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of pH on spectral characteristics of P5C-ninhydrin derivative: Application in the assay of ornithine amino transferase activity from tissue lysate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sciforschenonline.org [sciforschenonline.org]

- 11. rsc.org [rsc.org]

- 12. biocompare.com [biocompare.com]

- 13. Quantum yield - Wikipedia [en.wikipedia.org]

- 14. chem.uci.edu [chem.uci.edu]

- 15. edinst.com [edinst.com]

Unraveling 4-Aminoacridine: A Theoretical and Computational Guide for Drug Discovery

This in-depth technical guide provides a comprehensive exploration of 4-Aminoacridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural, electronic, and reactive properties through the lens of modern theoretical and computational chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies to understand and rationally design novel therapeutics based on the acridine scaffold.

Introduction: The Enduring Relevance of the Acridine Scaffold

Acridines are a class of nitrogen-containing heterocyclic compounds that have long been a cornerstone of medicinal chemistry. Their planar, tricyclic structure allows them to intercalate between the base pairs of DNA, a mechanism that underpins their diverse biological activities, including antiseptic, antimalarial, and anticancer properties.[1] this compound, as a fundamental representative of this class, serves as an excellent model system for understanding the intricate molecular interactions that govern the therapeutic efficacy and potential toxicity of these compounds.

Modern computational techniques offer an unprecedented opportunity to dissect these interactions at an atomic level. By employing quantum chemical calculations and molecular modeling simulations, we can elucidate the electronic landscape of this compound, predict its binding modes with biological macromolecules, and rationalize its structure-activity relationships.[2][3] This guide will provide both the theoretical underpinnings and practical computational workflows to empower researchers in their drug discovery endeavors.

PART 1: Elucidating the Electronic Architecture of this compound

A thorough understanding of a molecule's electronic properties is paramount to predicting its chemical behavior and biological activity. For this compound, these properties dictate its ability to engage in non-covalent interactions, its reactivity, and its spectroscopic signatures.

Quantum Chemical Calculations: A Window into Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecules of pharmaceutical interest.[4][5][6] By solving the Schrödinger equation within the DFT framework, we can obtain a wealth of information about the electronic structure of this compound.

Table 1: Key Molecular Properties of this compound from DFT Calculations

| Property | Description | Significance in Drug Design |

| Optimized Geometry | The lowest energy, three-dimensional arrangement of atoms. | Provides the foundational structure for all subsequent computational analyses, including docking and molecular dynamics.[7][8] |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively.[9][10][11][12] | The energy gap between the HOMO and LUMO is a measure of chemical reactivity and is crucial for understanding charge-transfer interactions, which are often involved in drug-receptor binding.[2] |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface of a molecule.[13][14][15][16][17] | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into potential sites for non-covalent interactions such as hydrogen bonding and electrophilic attack.[2] |

Experimental Protocol: Performing DFT Calculations for this compound

The following protocol outlines a typical workflow for performing DFT calculations on this compound using a quantum chemistry software package like Gaussian or ORCA.[18][19]

-

Input Structure Generation:

-

Obtain the 3D coordinates of this compound from a chemical database (e.g., PubChem) or build it using a molecular editor (e.g., Avogadro, ChemDraw).

-

-

Geometry Optimization:

-

Objective: To find the most stable conformation of the molecule.[20][21]

-

Method: Employ a suitable DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[18]

-

Verification: Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.[19]

-

-

Electronic Property Calculation:

-

Objective: To compute the HOMO, LUMO, and MEP.

-

Procedure: Using the optimized geometry, perform a single-point energy calculation. The output will contain the energies and visualizations of the molecular orbitals. The MEP can be generated and mapped onto the electron density surface.[14]

-

Visualization: The Electronic Landscape of this compound

References

- 1. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions between DNA and the acridine intercalator: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. [2101.06307] Machine-learning accelerated geometry optimization in molecular simulation [arxiv.org]

- 8. arxiv.org [arxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. NBO, HOMO, LUMO analysis and vibrational spectra (FTIR and FT Raman) of 1-Amino 4-methylpiperazine using ab initio HF and DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ajchem-a.com [ajchem-a.com]

- 13. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 14. MEP [cup.uni-muenchen.de]

- 15. researchgate.net [researchgate.net]

- 16. proteopedia.org [proteopedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. psicode.org [psicode.org]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4-Aminoacridine as a Versatile Fluorescent Probe

Introduction: Unveiling the Potential of 4-Aminoacridine in Fluorescence-Based Assays

This compound is a heterocyclic aromatic compound that has emerged as a versatile fluorescent probe for a range of applications in biological research. Its planar structure allows it to intercalate into the base pairs of double-stranded DNA (dsDNA), a mechanism that underpins its utility as a nucleic acid stain. Furthermore, as a weak base, this compound accumulates in acidic organelles, such as lysosomes, and its fluorescence properties are sensitive to the local pH environment. This characteristic makes it a valuable tool for studying the pH of these important cellular compartments. This application note provides a comprehensive guide to the photophysical properties of this compound and detailed protocols for its use in DNA gel staining and the ratiometric measurement of acidic organelle pH.

Core Principles and Mechanisms of this compound Fluorescence

The fluorescence of this compound is governed by its chemical structure and its interaction with its environment. Understanding these principles is crucial for the successful design and interpretation of experiments.

Photophysical Properties

The fluorescence of a molecule is characterized by its excitation and emission spectra, quantum yield, and fluorescence lifetime. For the closely related compound, 9-Aminoacridine, the quantum yield in ethanol is exceptionally high at 0.99, with a long fluorescence lifetime of 17.0 ns in phosphate-buffered saline (PBS)[1]. While specific data for the 4-amino isomer is not as readily available, these values for 9-Aminoacridine provide a strong indication of the excellent photophysical properties of the acridine scaffold. The excitation and emission maxima of acridine derivatives are typically in the blue to green region of the spectrum. For instance, some acridine-4-carboxamide derivatives are excited around 400 nm and emit in the 420-650 nm range[2].

| Property | Value (for 9-Aminoacridine) | Significance |

| Quantum Yield (Φ) | 0.99 in Ethanol[1] | A high quantum yield indicates that the molecule is very efficient at converting absorbed light into emitted fluorescence, resulting in a bright signal. |

| Fluorescence Lifetime (τ) | 17.0 ns in PBS[1] | A longer lifetime can be advantageous for certain advanced fluorescence microscopy techniques, such as fluorescence lifetime imaging microscopy (FLIM). |

| Excitation Maximum (λex) | ~400 nm (for derivatives)[2] | This wavelength in the violet-blue region is readily available on most fluorescence microscopes and gel imagers. |

| Emission Maximum (λem) | ~420-650 nm (for derivatives)[2] | The emission in the blue-green to orange range allows for detection with standard filter sets. |

Mechanism of Action as a Fluorescent Probe

The utility of this compound as a fluorescent probe stems from two primary mechanisms:

-

Nucleic Acid Intercalation: The planar aromatic ring system of this compound allows it to insert itself between the base pairs of dsDNA. This intercalation leads to a change in the photophysical properties of the molecule, often resulting in an increase in fluorescence intensity and a shift in the emission spectrum. This phenomenon is the basis for its use as a stain for visualizing DNA in applications like gel electrophoresis. The binding of acridine derivatives to DNA can cause a reduction in fluorescence intensity due to quenching by nucleic bases[2].

-

pH Sensing in Acidic Organelles: As a weak base with a pKa in the physiological range, this compound can freely diffuse across cellular membranes in its neutral form. Upon encountering an acidic environment, such as the lumen of a lysosome (pH 4.5-5.0), the amino group becomes protonated. This protonation traps the molecule within the organelle, leading to its accumulation. The fluorescence emission of many acridine derivatives is pH-dependent, allowing for the ratiometric measurement of pH.